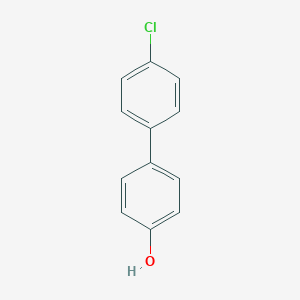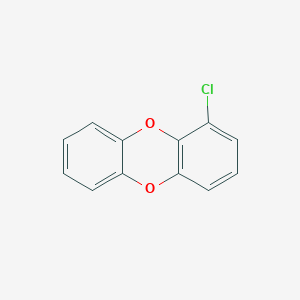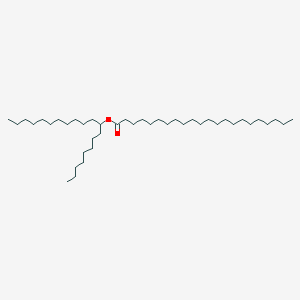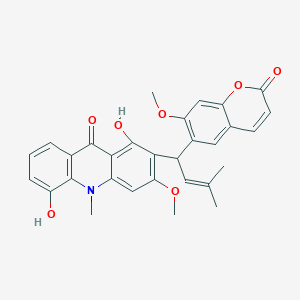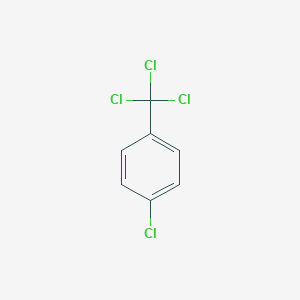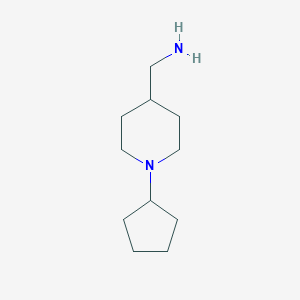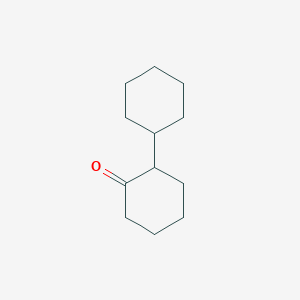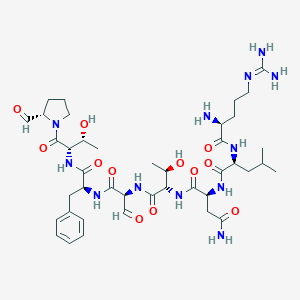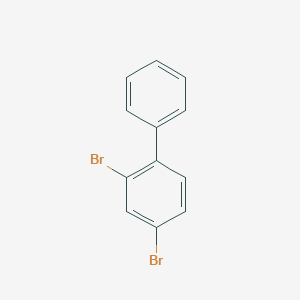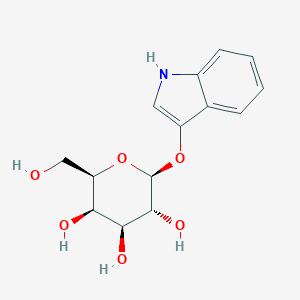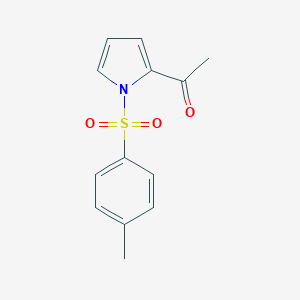
Styrène-alpha,beta,beta-D3
Vue d'ensemble
Description
Styrene-alpha,beta,beta-D3, also known as 1,2,2-trideuterioethenylbenzene, is a useful isotopically labeled research compound . It has a linear formula of C6H5CD=CD2 . The molecular weight is 107.17 g/mol .
Molecular Structure Analysis
The molecular formula of Styrene-alpha,beta,beta-D3 is C8H8 . The InChI representation isInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D . The Canonical SMILES representation is C=CC1=CC=CC=C1 . Physical and Chemical Properties Analysis
Styrene-alpha,beta,beta-D3 is a liquid that contains hydroquinone as a stabilizer . It has a refractive index of n20/D 1.546 (lit.) . The boiling point is 145-146 °C (lit.) . The density is 0.935 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthèse chimique
Le styrène-alpha,beta,beta-D3 est utilisé en synthèse chimique. Il s'agit d'un composé deutéré, ce qui signifie qu'il contient l'isotope lourd de l'hydrogène, le deutérium . Cela le rend utile dans les réactions où le suivi des atomes d'hydrogène est nécessaire.
Chimie analytique
Le marquage au deutérium du this compound en fait un outil précieux en chimie analytique . Il permet aux chercheurs d'utiliser des techniques comme la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN) avec une plus grande précision et sensibilité .
Recherche en science des matériaux
Au-delà de ses applications pharmaceutiques et analytiques, le this compound est également utilisé dans la recherche en science des matériaux . Il peut être utilisé pour étudier les propriétés des matériaux et leurs réactions dans diverses conditions .
Évaluation des risques thermiques
Le this compound est utilisé dans l'évaluation des risques thermiques de la polymérisation en masse du styrène . La chaleur dégagée par la réaction de polymérisation peut être mesurée à différents taux de chauffage, fournissant des informations essentielles pour réduire le risque de perte de contrôle et concevoir des procédés de production, de stockage et de transport du styrène intrinsèquement plus sûrs .
Études de polymérisation
Le this compound est utilisé dans les études de polymérisation du styrène . Il peut aider les chercheurs à comprendre le processus de polymérisation, y compris le rôle des initiateurs, la chaleur dégagée pendant la réaction et l'effet de différentes conditions sur la polymérisation .
Études de voies métaboliques
Les chercheurs peuvent utiliser le this compound comme traceur pour étudier les voies métaboliques
Safety and Hazards
Styrene-alpha,beta,beta-D3 is classified as a flammable liquid (Category 3), and it may be harmful if inhaled (Acute toxicity, Inhalation, Category 4). It can cause skin irritation (Category 2), serious eye irritation (Category 2), and damage to organs through prolonged or repeated exposure (STOT RE 1). It is also suspected of damaging fertility or the unborn child (Repr. 2) .
Mécanisme D'action
Target of Action
Styrene-alpha,beta,beta-D3 is a derivative of styrene, which is a widely used industrial chemical. It’s known that styrene and its derivatives can interact with various biological molecules due to their chemical structure and reactivity .
Mode of Action
It’s known that styrene and its derivatives can undergo various chemical reactions, including oxidation and polymerization . These reactions can lead to the formation of different products, which can interact with biological molecules and potentially affect their function .
Biochemical Pathways
Styrene and its derivatives, including Styrene-alpha,beta,beta-D3, can be metabolized by various microorganisms through different biochemical pathways . One of the main pathways is the side-chain oxygenation, which involves several enzymes including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . This pathway leads to the formation of various valuable compounds .
Pharmacokinetics
It’s known that styrene and its derivatives have a high volatility and susceptibility to photooxidation, which can affect their bioavailability .
Result of Action
It’s known that styrene and its derivatives can cause various toxic effects, including irritation, respiratory toxicity, and potential carcinogenicity .
Action Environment
The action of Styrene-alpha,beta,beta-D3 can be influenced by various environmental factors. For example, its volatility and susceptibility to photooxidation can affect its stability and efficacy . Furthermore, the presence of other chemicals can affect its reactivity and the products formed during its metabolism .
Analyse Biochimique
Biochemical Properties
Styrene-alpha,beta,beta-D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Styrene-alpha,beta,beta-D3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Styrene-alpha,beta,beta-D3 is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Styrene-alpha,beta,beta-D3 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Styrene-alpha,beta,beta-D3 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Styrene-alpha,beta,beta-D3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Styrene-alpha,beta,beta-D3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Styrene-alpha,beta,beta-D3 and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1,2,2-trideuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445906 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-93-5 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
